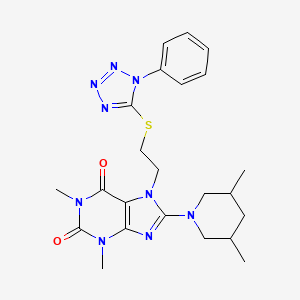
8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H29N9O2S and its molecular weight is 495.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by a purine core with various substituents, notably a 3,5-dimethylpiperidine and a phenyl-tetrazole moiety. Its molecular formula is C19H32N5O2 with a molecular weight of approximately 362.5 g/mol. The structural complexity suggests a potential for diverse biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a wide range of biological activities including:
- Antimicrobial : Certain derivatives have shown significant antibacterial and antifungal activities.
- Anticancer : Some studies suggest potential anticancer properties through modulation of cell signaling pathways.
- Anti-inflammatory : Compounds in this class may possess anti-inflammatory effects, contributing to their therapeutic profiles.
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition
- The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
2. Receptor Modulation
- It can modulate the activity of various receptors involved in critical signaling pathways, potentially leading to altered physiological responses.
3. Interaction with Nucleic Acids
- The purine structure allows for interactions with DNA and RNA, which may affect gene expression and replication processes.
Antimicrobial Activity
A study focusing on tetrazole derivatives highlighted their antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The introduction of specific substituents significantly enhanced the antimicrobial efficacy of these compounds .
Anticancer Potential
Research has demonstrated that related purine derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
In vivo studies have indicated that certain derivatives can reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Data Tables
The following tables summarize key findings related to the biological activity of the compound:
| Activity Type | Tested Compound | IC50 (µM) | Notes |
|---|---|---|---|
| Antibacterial | Tetrazole derivative | 0.55 | Effective against E. coli |
| Anticancer | Purine derivative | 12.0 | Induces apoptosis in cancer cells |
| Anti-inflammatory | Related compound | 25.0 | Reduces TNF-alpha levels |
Propriétés
IUPAC Name |
8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N9O2S/c1-15-12-16(2)14-30(13-15)21-24-19-18(20(33)29(4)23(34)28(19)3)31(21)10-11-35-22-25-26-27-32(22)17-8-6-5-7-9-17/h5-9,15-16H,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNJTMCGXOAFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(N2CCSC4=NN=NN4C5=CC=CC=C5)C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N9O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














